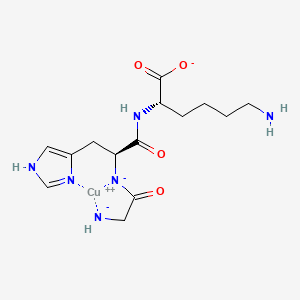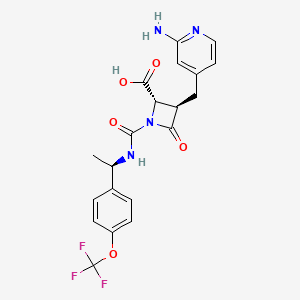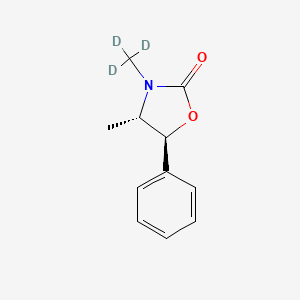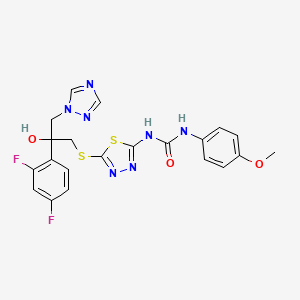
cis-4-Phenylthio-L-proline-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Phenylthio-L-proline-d5 (hydrochloride) is a deuterated derivative of cis-4-Phenylthio-L-proline, a compound known for its role in various biochemical and pharmaceutical applications. The deuterium labeling (d5) is often used in research to study metabolic pathways and mechanisms of action due to its stability and distinguishable mass from non-deuterated compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Phenylthio-L-proline-d5 (hydrochloride) typically involves the introduction of a phenylthio group to the proline structure. The process may include:
Starting Material: L-proline.
Introduction of Phenylthio Group: This can be achieved through a nucleophilic substitution reaction where a phenylthio group is introduced to the proline molecule.
Deuteration: The incorporation of deuterium atoms (d5) is done using deuterated reagents or solvents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for cis-4-Phenylthio-L-proline-d5 (hydrochloride) would involve scaling up the synthetic routes mentioned above, ensuring high purity and yield. This may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
cis-4-Phenylthio-L-proline-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or convert it to a thiol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or de-phenylated proline derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
cis-4-Phenylthio-L-proline-d5 (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of cis-4-Phenylthio-L-proline-d5 (hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can modulate the compound’s binding affinity and specificity, while the deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-4-Phenylthio-L-proline: The non-deuterated version of the compound.
cis-4-Methylthio-L-proline: A similar compound with a methylthio group instead of a phenylthio group.
cis-4-Phenylthio-D-proline: The D-enantiomer of the compound.
Uniqueness
cis-4-Phenylthio-L-proline-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as:
Increased Stability: Deuterium-labeled compounds are often more stable than their non-deuterated counterparts.
Distinguishable Mass: The deuterium atoms make the compound easily distinguishable in mass spectrometry studies.
Detailed Mechanistic Studies: The labeling allows for precise tracking of metabolic pathways and reaction mechanisms.
Propriétés
Formule moléculaire |
C11H14ClNO2S |
|---|---|
Poids moléculaire |
264.78 g/mol |
Nom IUPAC |
(2S,4S)-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1/i1D,2D,3D,4D,5D; |
Clé InChI |
XXNAGGDFBCTLQA-MXHKGLMESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](NC2)C(=O)O)[2H])[2H].Cl |
SMILES canonique |
C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)





![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)



